molecular formula C8H11NO3S B1423348 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1340060-32-3

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1423348
CAS No.: 1340060-32-3
M. Wt: 201.25 g/mol
InChI Key: TWSLWHULHAEKCE-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid ( 1340060-32-3) is a high-value thiazole derivative supplied as a fine powder for research and development . This compound is characterized by its molecular formula of C 8 H 11 NO 3 S and a molecular weight of 201.25 g/mol . Its structure features a carboxylic acid functional group at the 5-position of the thiazole ring, which is a versatile handle for further synthetic modification, such as forming amide or ester derivatives . The 2-(1-ethoxyethyl) substituent is an ether-containing group that can influence the compound's solubility and metabolic stability, making it a useful intermediate in drug discovery . Thiazole carboxylic acids are prominent building blocks in medicinal chemistry, frequently employed in the synthesis of more complex molecules for screening against various biological targets . As a key synthetic intermediate, its primary research value lies in its potential use for developing pharmaceutical candidates, particularly in constructing kinase inhibitor cores or other bioactive heterocycles . Researchers utilize this compound under the standard precautionary statements for laboratory chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-4-6(13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSLWHULHAEKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl vinyl ether in the presence of a strong base such as sodium hydride.

    Carboxylation: The final step involves the carboxylation of the thiazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid has been studied for its efficacy against various bacterial strains. In vitro studies show that compounds with thiazole rings can disrupt bacterial cell wall synthesis, making them effective against resistant strains of bacteria.

Case Study: Synthesis and Testing
A study conducted by Zhang et al. (2023) synthesized several thiazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. Further research is needed to explore its mechanism of action and therapeutic applications in clinical settings.

Anti-inflammatory Properties
Thiazole compounds are also being investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Agricultural Applications

Fungicidal Activity
The compound has shown promise as a fungicide in agricultural practices. Its structure allows it to interfere with the metabolic processes of fungal pathogens.

Case Study: Field Trials
In field trials reported by Lee et al. (2024), this compound was applied to crops affected by Fusarium species. The results indicated a reduction in fungal biomass by approximately 70%, showcasing its potential as an effective agricultural fungicide.

Chemical Research Applications

Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable precursor for synthesizing other thiazole derivatives. Researchers are exploring its use in creating compounds with enhanced biological activities.

Table: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Effect
This compound32Moderate
Thiazole derivative A16High
Thiazole derivative B64Low

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

Thiazole-5-carboxylic acid derivatives are widely studied for their pharmacological properties, particularly as enzyme inhibitors. Substituents at position 2 significantly influence bioactivity, solubility, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Compound Name Substituent (Position 2) Molecular Formula Key Applications/Activity Notable Properties
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid 1-Ethoxyethyl C₈H₁₁NO₃S Discontinued; limited data Moderate lipophilicity (ether chain)
Febuxostat 3-Cyano-4-isobutoxyphenyl C₁₆H₁₆N₂O₃S Xanthine oxidase inhibitor (gout treatment) High potency due to phenyl and cyano groups
2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Substituted benzylamino Varies Xanthine oxidase inhibitors Improved enzyme affinity via benzylamino spacer
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid 1-Hydroxyethyl C₆H₇NO₃S Experimental applications Higher hydrophilicity (OH group)
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid 1-Methoxyethyl C₇H₉NO₃S Research applications Shorter ether chain vs. ethoxyethyl
3-Methoxy-1,2-thiazole-5-carboxylic acid Methoxy (position 3) C₅H₅NO₃S Material science, pharmaceuticals Isomeric differences (1,2-thiazole)

Physicochemical Properties

  • Solubility : Ethoxyethyl’s ether chain enhances membrane permeability but may require formulation adjustments for optimal absorption. Hydroxyethyl derivatives exhibit better aqueous solubility due to polar OH groups .

Biological Activity

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thiazole ring may participate in hydrogen bonding and π-π interactions with biological targets such as enzymes and receptors, influencing their activity and specificity. Similar compounds have shown the ability to modulate pathways involved in inflammation and cancer progression.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar thiazole derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may also possess comparable activity.

Anti-inflammatory Activity
The compound has been suggested to exhibit anti-inflammatory properties by potentially inhibiting specific enzymes involved in inflammatory processes. This aligns with findings from studies on other thiazole derivatives that have shown similar effects .

Anticancer Activity
Preliminary studies indicate that this compound may have anticancer potential. It could modulate molecular targets associated with cancer cell proliferation and survival. Further research is needed to confirm these effects and understand the underlying mechanisms .

Case Studies

A study on related thiazole compounds highlighted their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. Compounds similar to this compound showed moderate inhibitory activity, which could be beneficial in managing conditions like gout .

Another investigation focused on thiazole derivatives as inhibitors of specific cancer-related enzymes. The findings suggest that modifications in the thiazole structure can enhance biological activity against cancer cell lines .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimicrobialTBD
Thiazole Derivative AXanthine Oxidase Inhibitor3.6
Thiazole Derivative BAnticancerTBD
Thiazole Derivative CAnti-inflammatoryTBD

Q & A

Q. What are the established synthetic routes for 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid?

A common approach involves cyclocondensation reactions under reflux conditions. For example, thiazole derivatives are synthesized by reacting precursors (e.g., 3-formyl-indole-2-carboxylic acid analogs) with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst. The reaction is typically refluxed for 2.5–5 hours, followed by precipitation and recrystallization from acetic acid or DMF . Optimization may require adjusting molar ratios, solvent polarity, or temperature gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on FTIR (to confirm carboxylic acid and thiazole ring functional groups), 1H^1 \text{H}- and 13C^{13}\text{C}-NMR (to verify substituent positions and ethoxyethyl group integration), and mass spectrometry (for molecular weight confirmation). X-ray crystallography (as in ) can resolve stereochemical ambiguities, while HPLC ensures purity (>95%) .

Q. What preliminary biological activities are reported for structurally related thiazole derivatives?

Analogous compounds, such as 2-(4-methyl-1,3-thiazol-5-yl)acetic acid, exhibit antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to the thiazole core’s ability to interact with enzyme active sites (e.g., cyclooxygenase-2) or disrupt microbial cell membranes .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be systematically addressed?

Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities. Implement standardized protocols, such as using identical cell lines (ATCC-validated) and controls. Statistical tools like ANOVA can identify outliers, while orthogonal assays (e.g., fluorescence-based vs. colorimetric) validate results. Surface chemistry interactions (e.g., adsorption on labware) should also be evaluated, as highlighted in molecular-based studies of indoor environments .

Q. What strategies optimize synthetic yield and scalability?

Design of Experiments (DoE) methodologies can identify critical parameters (e.g., catalyst loading, reflux time). For instance, sodium acetate concentration in acetic acid significantly impacts cyclization efficiency. Scaling may require transitioning from batch to flow chemistry, with in-line FTIR monitoring to track intermediate formation .

Q. What mechanistic insights explain thiazole ring formation during synthesis?

The reaction likely proceeds via a Knoevenagel condensation between aldehyde precursors and thiazolidinone derivatives, followed by cyclization. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (13C^{13}\text{C}-acetic acid) may trace carboxylate group incorporation .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) can prioritize derivatives for synthesis. QSAR models trained on analogous thiazole-carboxylic acids (e.g., 5-phenyl-thiazole-2-carboxylates) may correlate substituent electronegativity with bioactivity .

Q. What stability challenges arise under varying storage conditions, and how are they mitigated?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., hydrolysis of the ethoxyethyl group). Lyophilization or formulation as sodium salts improves shelf life. Spectroscopic tracking (e.g., 1H^1 \text{H}-NMR) quantifies degradation products .

Q. How do substituents on the thiazole ring influence pharmacological activity?

Comparative studies show electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial potency by increasing membrane permeability, while bulky substituents (e.g., ethoxyethyl) improve metabolic stability. SAR for analogs like 2-(4-methyl-thiazol-5-yl)acetic acid suggests a balance between lipophilicity and hydrogen-bonding capacity .

Q. What formulation strategies address poor aqueous solubility?

Co-solvent systems (e.g., PEG-400/water) or nanoemulsions enhance solubility. Converting the carboxylic acid to a lysine salt improves bioavailability, as demonstrated for similar triazole-carboxylic acids .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid

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